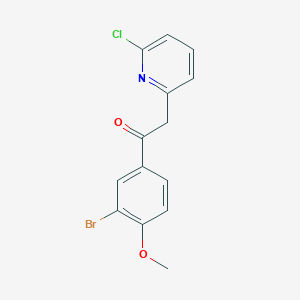
1-(3-Bromo-4-methoxyphenyl)-2-(6-chloro-2-pyridinyl)ethanone
Cat. No. B8390234
M. Wt: 340.60 g/mol
InChI Key: PTBJOOYLMMCLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07153855B2
Procedure details


In a similar manner as described in Example 1 from ethyl 3-bromo-4-methoxybenzoate (13.6 g, 52.5 mmol) and 6-chloro-2-picoline (5.7 mL, 52.5 mmol), 1-(3-bromo-4-methoxyphenyl)-2-(6-chloro-2-pyridinyl)ethanone (15.8 g, 88%) was obtained as a yellow solid (existing as a mixture of ketone and enol tautomers). 1H NMR (CDCl3) of the ketone: δ 8.27 (s, 1H), 8.02 (dd, 1H), 7.63 (t, 1H), 7.23 (m, 2H), 6.94 (d, 1H), 4.41 (s, 2H), 3.97 (s, 3H); MS m/z340 (M+1).


Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:5]([O:7]CC)=O.[Cl:15][C:16]1[N:21]=[C:20]([CH3:22])[CH:19]=[CH:18][CH:17]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:7])[CH2:22][C:20]2[CH:19]=[CH:18][CH:17]=[C:16]([Cl:15])[N:21]=2)[CH:10]=[CH:11][C:12]=1[O:13][CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1OC
|
Step Two
|
Name
|
|
|
Quantity
|
5.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=N1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1OC)C(CC1=NC(=CC=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.8 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
